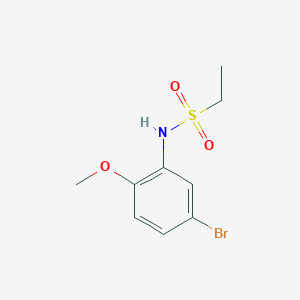

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(5-bromo-2-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-3-15(12,13)11-8-6-7(10)4-5-9(8)14-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWGAOIIOOCGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 5-bromo-2-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

Antimicrobial Activity

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide has shown promising results in antimicrobial studies. In particular, it has been evaluated for its effectiveness against multidrug-resistant bacterial strains. For instance, a study reported that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against clinically isolated strains of Klebsiella pneumoniae producing New Delhi Metallo-β-lactamase (NDM-KP) .

The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be as low as 0.39 μg/mL, indicating potent activity against resistant strains . This suggests that this compound could serve as a lead compound for developing new antibiotics.

Antiviral Properties

The compound's antiviral potential has also been investigated. Research indicates that sulfonamide derivatives can inhibit viral replication, particularly against RNA viruses such as Dengue Virus (DENV) and Zika Virus . The mechanism of action involves targeting specific viral proteins essential for replication, thereby reducing viral load in infected cells.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of sulfonamides has provided insights into how modifications to the chemical structure can enhance biological activity. For example, the incorporation of the bromo and methoxy groups in this compound has been shown to improve binding affinity to target proteins involved in bacterial resistance mechanisms .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results demonstrated that the compound not only inhibited growth but also led to significant reductions in biofilm formation, which is crucial for treating chronic infections .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against DENV. The compound effectively reduced viral replication in vitro and showed a favorable safety profile in cellular assays . This positions it as a candidate for further development in antiviral drug discovery.

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available precursors. Various synthetic routes have been explored to enhance yield and purity, including the use of organometallic reagents and SO₂ gas .

Table 1: Summary of Synthesis Approaches

| Methodology | Yield (%) | Comments |

|---|---|---|

| Organometallic Reagents with SO₂ | 70-90 | Efficient for large-scale synthesis |

| Traditional Sulfonamidation | 50-75 | Commonly used but lower yields |

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related sulfonamides:

Key Observations :

- Halogen Effects: Bromine in the target compound (vs.

- Backbone Variations : Ethanesulfonamide (target) vs. benzenesulfonamide () alters electronic properties; the ethane chain may reduce steric hindrance compared to a benzene ring .

- Substituent Positioning : The 2-methoxy group in the target compound is ortho to the sulfonamide linkage, which may influence conformational flexibility and binding interactions compared to para-substituted analogs (e.g., ) .

Biological Activity

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a methoxy group, and a sulfonamide moiety. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The sulfonamide group can form hydrogen bonds, enhancing binding affinity to target proteins involved in critical biological pathways. Additionally, the bromine and methoxy groups may influence the compound's reactivity and selectivity toward various biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that this compound exhibits bactericidal effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| MRSA | 62.5 μg/mL | 125 μg/mL |

| Escherichia coli | 125 μg/mL | 250 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL | 31.2 μg/mL |

These results indicate that this compound is effective against several clinically relevant pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, with promising results observed in various cancer cell lines. The compound has been shown to induce cytotoxicity through mechanisms such as microtubule destabilization and apoptosis.

Cytotoxicity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate) | 10 | Microtubule destabilization |

| K562 (Leukemia) | 7 | Apoptosis induction |

| MCF-7 (Breast) | 12 | Cell cycle arrest |

The IC50 values indicate that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

In a recent study involving xenograft models, this compound was administered to evaluate its in vivo efficacy against tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer drug .

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 5-bromo-2-methoxyaniline and ethanesulfonyl chloride under basic conditions. A base such as triethylamine or pyridine is used to neutralize HCl byproducts. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example:

- Procedure : Dissolve 5-bromo-2-methoxyaniline (1 eq.) in dry dichloromethane, add triethylamine (1.2 eq.), and slowly introduce ethanesulfonyl chloride (1.1 eq.) at 0–5°C. Stir at room temperature for 12 hours, then purify via column chromatography (hexane/ethyl acetate) .

- Yield Optimization : Lower temperatures reduce side reactions (e.g., sulfonamide hydrolysis), while excess sulfonyl chloride improves conversion .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH), sulfonamide protons (δ ~7.5–8.5 ppm for aromatic protons), and ethane-sulfonyl moiety (δ ~1.3–1.5 ppm for CH) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and validate molecular geometry. For example, the C–Br bond length is expected to be ~1.89 Å, consistent with similar brominated sulfonamides .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (294.17 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous bond lengths) be resolved?

Discrepancies may arise from twinned crystals or disorder . Mitigation strategies include:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to improve electron density maps.

- Refinement Tools : SHELXL’s TWIN/BASF commands model twinning, while PART instructions address atomic disorder .

- Validation Software : CheckCIF/PLATON identifies geometric outliers (e.g., implausible C–S bond lengths) and suggests corrections .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : Use programs like DOCK 3.5.54 to screen against protein pockets (e.g., chemokine receptors). Define binding sites using residues critical for ligand recognition (e.g., hydrophobic pockets for bromine/methoxy groups) .

- MD Simulations : GROMACS/AMBER simulate binding stability. Key parameters include:

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 | Accurate sulfonamide parameterization |

| Solvent Model | TIP3P water | Mimics physiological conditions |

| Simulation Time | 100 ns | Assess conformational stability |

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities. Compare results with experimental IC values to validate models .

Q. How can synthetic yields be improved without compromising purity?

- Base Selection : Replace triethylamine with stronger bases (e.g., DBU) to enhance deprotonation of the aniline nitrogen, accelerating sulfonylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to suppress side reactions.

- Workup Strategies : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) enhances purity .

Q. How should contradictory biological activity data (e.g., in vitro vs. in silico results) be analyzed?

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

- Solubility Checks : Poor aqueous solubility may lead to false negatives. Use DMSO stocks ≤0.1% and verify compound stability via LC-MS .

- Model Revisions : Adjust docking parameters (e.g., protonation states, flexible side chains) to better reflect physiological conditions .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.